molecular formula C4H12N+ B1227033 Diethylammonium

Diethylammonium

Cat. No.: B1227033
M. Wt: 74.14 g/mol
InChI Key: HPNMFZURTQLUMO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.

Scientific Research Applications

Subheading Application in Perovskite Solar Cells

Diethylammonium bromide (DABr) enhances the performance and stability of planar perovskite solar cells. Its use in methylammonium iodide films leads to high-quality 2D/3D hybrid perovskite films, improving moisture stability and light absorption efficiency. This results in an increase in power conversion efficiency from 14.37% to 18.30% (Huang et al., 2019).

This compound in Protein Stability

Subheading Stabilizing Proteins in Ionic Liquids

The stability of α-chymotrypsin (CT) is significantly enhanced in the presence of this compound-based ionic liquids (ILs), such as this compound acetate (DEAA) and this compound hydrogen sulfate (DEAS). These ILs act as stabilizers, maintaining the native structure of proteins through hydrophobic interactions (Attri & Venkatesu, 2013).

This compound in Green Chemistry

Subheading Catalysis in Solvent-Free Synthesis

This compound hydrogensulfate is an effective ionic liquid catalyst in microwave-assisted, solvent-free synthesis of formazans. This represents a green chemistry approach, reducing the use of harmful volatile organic compounds (Das & Begum, 2015).

This compound in Crystal Structure Analysis

Subheading Role in Synthesizing Crystal Structures

This compound compounds have been synthesized and analyzed for their crystal structures. For example, this compound oxo(1-hydroxyethane-1,1-diphosphonato)vanadate(IV) hydrate displays a complex crystal structure involving cyclic trimers, offering insights into metal coordination chemistry (Aleksandrov et al., 2001).

This compound in Thermophysical Studies

Subheading Investigating Aqueous Solutions

The thermophysical properties of this compound acetate (DEAA) in aqueous solutions have been studied, providing insights into molecular interactions such as hydrogen bonding and ion-dipole interactions. These studies are significant for understanding the behavior of ionic liquids in different environments (Umapathi et al., 2014).

Properties

Molecular Formula

C4H12N+

Molecular Weight

74.14 g/mol

IUPAC Name

diethylazanium

InChI

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1

InChI Key

HPNMFZURTQLUMO-UHFFFAOYSA-O

SMILES

CC[NH2+]CC

Canonical SMILES

CC[NH2+]CC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-(3-fluoro-4-(5-(pyridin-2-ylmethyl)benzofuran-2-yl)benzyl)azetidine-3-carboxylate (31 mg, 70 μmol) in THF (2 mL) was treated with 1M LiOH in H2O (0.4 mL) and stirred at 24° C. for 3 h, neutralized with 0.1M aqueous HCl, and evaporated. Purification by SFC (supercritical flash chromatography) resulted in title compound as its diethylammonium salt [hS1P1 EC50=31 nM]. 1H NMR (400 MHz, CD3OD) δ ppm 8.48 (d, J=0.8 Hz, 1H), 8.02 (t, J=7.9 Hz, 1H), 7.78 (t, J=5.9 Hz, 1H), 7.54 (s, 1H), 7.48 (d, J=10.0 Hz, 1H), 7.33-7.22 (m, 6H), 4.25 (s, 2H), 3.95 (s, 2H), 3.82 (t, J=8.6 Hz, 2H), 3.68 (t, J=8.5 Hz, 2H), 3.36-3.34 (m, 1H, partially overlapping with CD3OH signal), 3.05 (q, J=7.4 Hz, 2H), 1.31 (t, J=7.2 Hz, 3H). MS (ESI) m/z: Calculated: 416.2; Observed: 417.2 (M++1).
Name
ethyl 1-(3-fluoro-4-(5-(pyridin-2-ylmethyl)benzofuran-2-yl)benzyl)azetidine-3-carboxylate
Quantity
31 mg
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2 mL
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0.4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylammonium
Reactant of Route 2
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Reactant of Route 3
Diethylammonium
Reactant of Route 4
Diethylammonium
Reactant of Route 5
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Reactant of Route 6
Diethylammonium

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